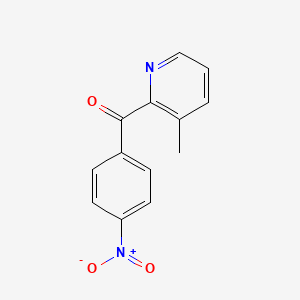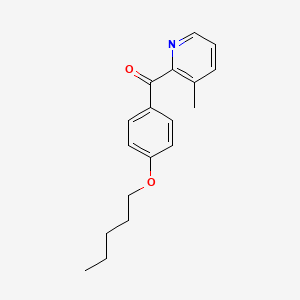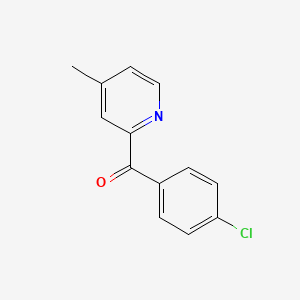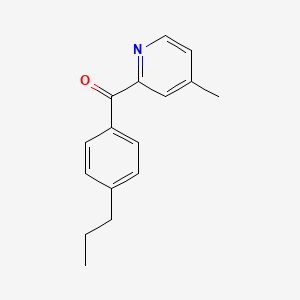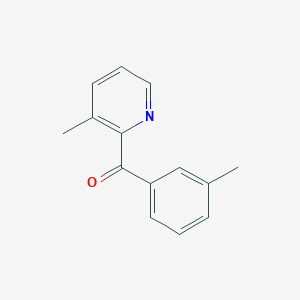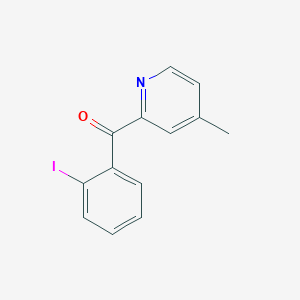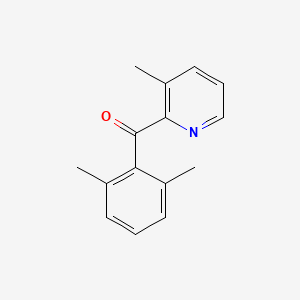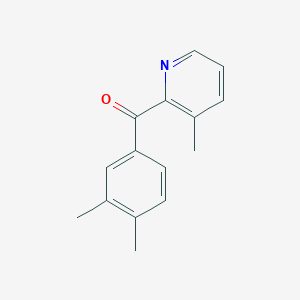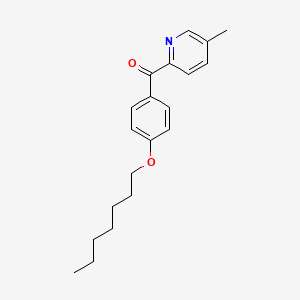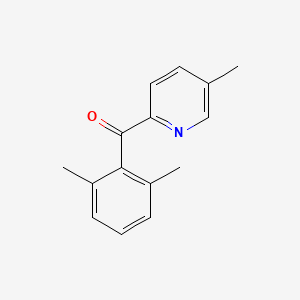![molecular formula C17H24O5 B1392164 Ethyl 6-[4-(2-methoxyethoxy)phenyl]-6-oxohexanoate CAS No. 1049030-33-2](/img/structure/B1392164.png)
Ethyl 6-[4-(2-methoxyethoxy)phenyl]-6-oxohexanoate
Overview
Description
Ethyl 6-[4-(2-methoxyethoxy)phenyl]-6-oxohexanoate is a chemical compound with the molecular formula C17H24O5. It is known for its unique structure, which includes an ester group, a ketone group, and an ether linkage. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[4-(2-methoxyethoxy)phenyl]-6-oxohexanoate typically involves the esterification of 6-oxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The intermediate product is then reacted with 4-(2-methoxyethoxy)phenyl magnesium bromide in a Grignard reaction to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[4-(2-methoxyethoxy)phenyl]-6-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: 6-[4-(2-methoxyethoxy)phenyl]-6-oxohexanoic acid.
Reduction: Ethyl 6-[4-(2-methoxyethoxy)phenyl]-6-hydroxyhexanoate.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-[4-(2-methoxyethoxy)phenyl]-6-oxohexanoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving esters and ketones.
Medicine: It is investigated for its potential as a drug intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-[4-(2-methoxyethoxy)phenyl]-6-oxohexanoate involves its interaction with various molecular targets. The ester and ketone groups can form hydrogen bonds with enzymes, altering their activity. The ether linkage can also participate in hydrophobic interactions, affecting the compound’s binding affinity to different proteins and receptors.
Comparison with Similar Compounds
Ethyl 6-[4-(2-methoxyethoxy)phenyl]-6-oxohexanoate can be compared with similar compounds such as:
Ethyl 6-[4-(2-ethoxyethoxy)phenyl]-6-oxohexanoate: Similar structure but with an ethoxy group instead of a methoxy group.
Ethyl 6-[4-(2-methoxyethoxy)phenyl]-6-hydroxyhexanoate: Similar structure but with a hydroxyl group instead of a ketone group.
Ethyl 6-[4-(2-methoxyethoxy)phenyl]-6-oxoheptanoate: Similar structure but with an additional carbon in the hexanoate chain.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups.
Properties
IUPAC Name |
ethyl 6-[4-(2-methoxyethoxy)phenyl]-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-3-21-17(19)7-5-4-6-16(18)14-8-10-15(11-9-14)22-13-12-20-2/h8-11H,3-7,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXPDKVSVNEFGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


